![molecular formula C9H6N4O B1608114 8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline CAS No. 304869-93-0](/img/structure/B1608114.png)

8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline

Übersicht

Beschreibung

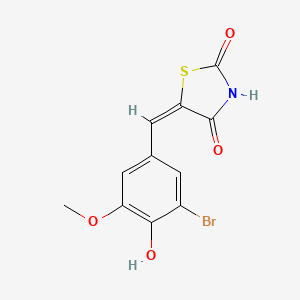

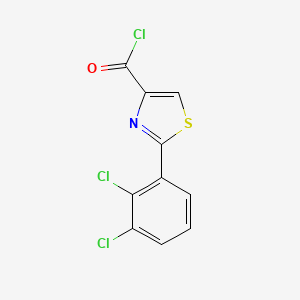

8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline is a chemical compound with the formula C9H6N4O . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure .

Synthesis Analysis

The synthesis of [1,2,5]oxadiazolo[3,4-c]cinnoline 5-oxides, which are similar to 8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline, involves the reaction of 3-nitramino-4-(R-phenyl)furazans or their O-methyl derivatives with electrophilic agents . The structure of these compounds was confirmed by 1H, 13C, and 14N NMR spectra .Molecular Structure Analysis

The molecular structure of 8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline consists of nine carbon atoms, six hydrogen atoms, four nitrogen atoms, and one oxygen atom . The InChI representation of the molecule is InChI=1/C9H6N4O/c1-5-4-6-7(11-10-5)2-3-8-9(6)13-14-12-8/h2-4H,1H3 .Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

The compound can be used in the development of organic light-emitting diodes (OLEDs). The push-pull systems based on furazanopyrazine have been shown to be effective in OLEDs, producing a yellow-green color emission .

Perovskite Solar Cells

The push-pull systems based on furazanopyrazine have also been applied in perovskite solar cells. These systems have shown considerable charge carrier mobility, which is a crucial factor for the efficiency of photovoltaic devices .

Explosives and Rocket Fuel

The derivatives of furazanopyrazine, which include “8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline”, have been used in the development of explosives, rocket fuel, and gunpowder .

Nonlinear Optical Materials

Furazanopyrazine derivatives have shown promise in the design of nonlinear optical materials. These materials have applications in various fields, including telecommunications, data storage, and laser technology .

Semiconducting Materials for Organic Electronics

The furazanopyrazine derivatives have been used in the development of semiconducting materials for organic electronics. These materials are crucial for the functioning of devices such as organic field-effect transistors, organic solar cells, and organic light-emitting diodes .

Inhibiting IL-1β Secretion in Human Monocyte-Derived Macrophages

The di-substituted analogs of “8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline” have shown potent inhibitory profiles of p38 MAP kinase. This inhibition can reduce IL-1β secretion in human monocyte-derived macrophages, which has implications in the treatment of various inflammatory diseases .

Safety And Hazards

Eigenschaften

IUPAC Name |

8-methyl-[1,2,5]oxadiazolo[3,4-f]cinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O/c1-5-4-6-7(11-10-5)2-3-8-9(6)13-14-12-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXOLPGZIZVZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC3=NON=C32)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371703 | |

| Record name | 8-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline | |

CAS RN |

304869-93-0 | |

| Record name | 8-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

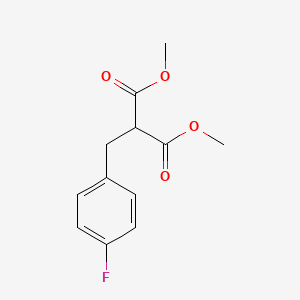

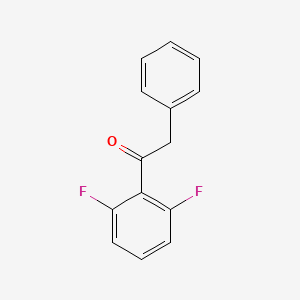

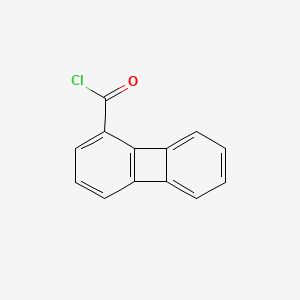

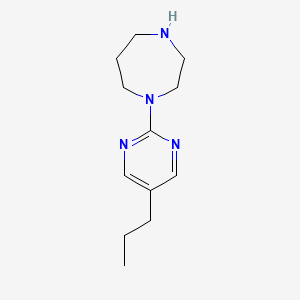

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B1608051.png)